苄基N-氰基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

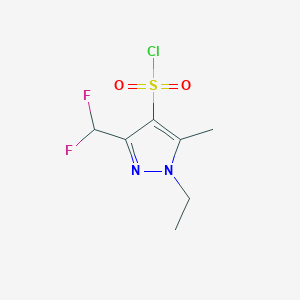

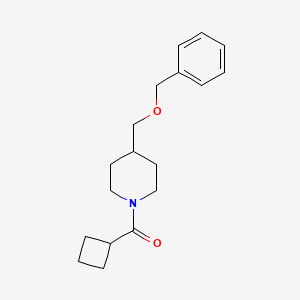

“Benzyl n-cyano carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid . They are used as protecting groups for amines, which are essential for the synthesis of peptides .

Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times . It avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .

Molecular Structure Analysis

The molecular formula of “Benzyl n-cyano carbamate” is C12H14N2O2 . Its average mass is 218.252 Da and its monoisotopic mass is 218.105530 Da .

Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Physical And Chemical Properties Analysis

The average mass of “Benzyl n-cyano carbamate” is 218.252 Da and its monoisotopic mass is 218.105530 Da .

科学研究应用

Synthesis of Primary Amines

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .

High-Energy-Density Materials (HEDMs) Synthesis

Benzyl carbamate is used in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of promising materials with a high energy density (HEDMs) . These substances are actively being developed for their potential applications in various fields .

Synthesis of 2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives

The acid-catalyzed condensation reaction between benzyl carbamate and glyoxal is used in the synthesis of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives . These derivatives are precursors of the most efficient and domesticated HEDM—2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) .

Investigation of Condensation Processes

The condensation of benzyl carbamate with glyoxal is used to investigate new processes occurring in the cascade condensation of glyoxal with ammonia derivatives . This research has led to the discovery of several processes that hinder the formation of caged compounds .

Formation of 3,6-Diamino-1,4-Dioxane-2,5-Diol Derivatives

The condensation between glyoxal and ammonia derivatives in the presence of benzyl carbamate leads to the formation of 3,6-diamino-1,4-dioxane-2,5-diol derivatives . This process occurs at the early stage of condensation under low acidity conditions .

Solvent Selection for Condensation Processes

The condensation of benzyl carbamate with glyoxal is used to identify the most suitable solvents for the condensation process . For example, acetonitrile has been noted as the best solvent for finding the formation conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives .

作用机制

Target of Action

Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of Benzyl n-cyano carbamate is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .

Biochemical Pathways

It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of Benzyl n-cyano carbamate’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.

Action Environment

The action of Benzyl n-cyano carbamate can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .

安全和危害

未来方向

属性

IUPAC Name |

benzyl N-cyanocarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVSAXBVNRQOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)